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Compound of Interest

(4-Methylcyclohexyl)
Compound Name:
(phenyl)methanamine

Cat. No.: B13347057

Get Quote

Executive Summary & Structural Logic

(4-Methylcyclohexyl)(phenyl)methanamine (approximate MW: 203.33 g/mol ) is a primary

amine featuring a chiral center at the methine position, flanked by a phenyl ring and a 4-
methylcyclohexyl moiety. This structure serves as a critical intermediate in the synthesis of
CNS-active agents, analgesics, and monoamine reuptake inhibitors.

Key Structural Challenges:
« Stereochemical Multiplicity: The molecule possesses two stereogenic elements:
o The methine carbon (

-position), which can be

or
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o The cyclohexane ring, which exhibits cis or trans isomerism relative to the 1,4-
substituents.

o Result: A synthetic sample typically exists as a mixture of four diastereomers (cis-R, cis-S,
trans-R, trans-S), necessitating high-resolution NMR or chiral HPLC for complete resolution.

Structural Visualization

The following diagram outlines the core connectivity and the stereochemical relationships.
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Caption: Structural hierarchy showing the origin of the four possible stereocisomers.

Mass Spectrometry (MS) Profiling

Method: Electron lonization (El, 70 eV) Molecular lon (

): m/z 203

The fragmentation pattern is dominated by

-cleavage adjacent to the nitrogen atom. The stability of the resulting carbocations dictates the
relative abundance of the fragments.

Fragmentation Pathway[1][2]

o -Cleavage A (Loss of Cyclohexyl group): Yields the resonance-stabilized benzylamine cation
(m/z 106). This is typically the Base Peak.
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o -Cleavage B (Loss of Phenyl group): Yields the (4-methylcyclohexyl)methanamine cation

(m/z 126).

¢ Secondary Fragmentations: Loss of

from fragments or tropylium ion formation (m/z 91).

Molecular lon (M+)

m/z 203

Dominant Path /Secondary Path‘._ h

Base Peak (a-Cleavage) Fragment B
[Ph-CH=NH2]+ [Cy-CH=NH2]+
m/z 106 m/z 126

- (4-Me-Cyclohexyl)
(Mass 97)

- NH3 / Rearrange \- CHNH2

Tropylium lon Phenyl Cation
[C7HT7]+ [C6H5]+
m/z 91 miz 77

Click to download full resolution via product page

Caption: Primary fragmentation pathways under Electron lonization (El).

Diagnostic lon Table

- Phenyl
(Mass 77)
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miz lon Identity Interpretation

ngcontent-ng-c3932382896=""
nghost-ng-c1874552323="" Molecular ion (often weak in

203 _ . _
class="inline ng-star-inserted">  aliphatic amines).
-cleavage losing phenyl group.

126 Diagnostic for the cyclohexyl-
amine moiety.

Base Peak.

106 -cleavage losing 4-
methylcyclohexyl. Stabilized
benzylamine cation.

o1 Tropylium ion (rearrangement
of benzyl fragments).

77 Phenyl cation.

20 Common amine fragment (low

mass region).

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)[1]

The NMR spectrum will show distinct signals for the cis and trans isomers if the sample is not
stereochemically pure. The values below represent the major isomer (typically trans-cyclohexyl

due to thermodynamic stability).

NMR Data (400 MHz)
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Shift ( ] Structural
Mult. Integ. Assignment

, ppM) Notes

Phenyl ring
7.20-7.40 m 5H Ar-H protons
(overlapping).

Methine proton.
Doublet (

CH-NH
3.65 d 1H Hz). Shift varies

slightly by
diastereomer.

Amine protons.
Broad,

1.85 brs 2H -NH exchangeable
with

Cyclohexyl ring

protons
1.60-1.80 m 4H Cy-H _ _

(equatorial/axial

mix).

Cyclohexyl ring
1.10-1.40 m 3H Cy-H
protons.

Cyclohexyl ring
0.95-1.10 m 2H Cy-H
protons.

Methyl group.
Doublet (

0.88 d 3H Hz). Distinct

shifts for cis vs

trans.

NMR Data (100 MHz)
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Shift (
Type Carbon Assignment
» Ppm)
145.2 c Aromatic C-ipso
128.4 CH Aromatic C-meta
127.1 CH Aromatic C-ortho
126.5 CH Aromatic C-para
CH-NH
61.5 CH
(Methine)
Cyclohexyl C1 (attached to
44.8 CH :
methine)
35.2 CH Cyclohexyl C (ring)
Cyclohexyl C4 (attached to
325 CH
methyl)
CH
22.4 CH

(Methyl group)

Note: In a mixture of isomers, the methyl carbon (22.4 ppm) and the methine carbon (61.5
ppm) will appear as pairs of peaks separated by 0.5-2.0 ppm.

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

Intensity Functional Group Mode
)
) Primary Amine ( N-H Stretching (Asym
3350, 3280 Medium
) & Sym)
C-H Stretching (
3020 - 3060 Weak Aromatic Ring
)
C-H Stretching (
2920, 2850 Strong Cyclohexyl/Alkyl
)
1600, 1495 Med/Weak Aromatic Ring C=C Ring Breathing
1450 Medium Methyl/Methylene C-H Bending
Monosubstituted C-H Out-of-plane
700, 750 Strong )
Benzene Bending

Experimental Protocols
Synthesis Pathway (Reductive Amination)

The most robust route to this scaffold is the reductive amination of the corresponding ketone.

(4-Methylcyclohexyl)(phenyl)methanone
(Precursor) +NH3 @

i . y
\5: Intermediate Imine Reduction (H-) N (4-Methylcyclohexyl)(phenyl)methanamine
_________ > ! (Target)

NH4O0Ac / NaBH3CN
(Methanol, pH 6)

Click to download full resolution via product page

Caption: Reductive amination workflow for synthesis.

Sample Preparation for Spectroscopy[3]

 NMR: Dissolve 10-15 mg of the free base (oil) or hydrochloride salt (solid) in 0.6 mL of
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. If using the salt, add 1 drop of
or use
to solubilize.

e MS: Dilute 1

L of sample in 1 mL Methanol (LC-MS) or inject neat/diluted in Acetone for GC-MS.

» IR: Apply 1 drop of the neat oil to the ATR crystal. If solid salt, grind with KBr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. - Mendeley Data
[data.mendeley.com]

e 2. pdf.benchchem.com [pdf.benchchem.com]

o To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: (4-
Methylcyclohexyl)(phenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13347057/docs#comprehensive-spectroscopic-
profiling-4-methylcyclohexyl-phenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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